1-Fluoro-4-methyl-2-(trichloromethoxy)benzene
Overview
Description
1-Fluoro-4-methyl-2-(trichloromethoxy)benzene is a chemical compound with the molecular formula C8H6Cl3FO. It is a colorless liquid with a sweet odor and is commonly used in various industrial and research applications. This compound is of interest due to its unique chemical structure, which includes a trifluoromethoxy group attached to a benzene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
The synthesis of 1-Fluoro-4-methyl-2-(trichloromethoxy)benzene can be achieved through several methods. One common approach involves the desulfurization-fluorination method, which has been modified for the preparation of aryl and heteroaryl trifluoromethyl ethers. This method uses XtalFluor-E ([Et2NSF2]BF4) as a fluoride source in combination with trichloroisocyanuric acid or N-fluorobenzenesulfonimide . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
1-Fluoro-4-methyl-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include trichloroisocyanuric acid, N-fluorobenzenesulfonimide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-4-methyl-2-(trichloromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs containing trifluoromethyl groups.
Industry: It is used in the production of agrochemicals and materials with unique properties due to the presence of the trifluoromethoxy group.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-methyl-2-(trichloromethoxy)benzene involves its interaction with molecular targets through its trifluoromethoxy group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1-Fluoro-4-methyl-2-(trichloromethoxy)benzene can be compared with similar compounds such as:
- 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene
- 4-Fluoro-2-methyl-1-(trichloromethoxy)benzene
- 1-Fluoro-2-methyl-4-(trichloromethoxy)benzene
These compounds share similar structural features but differ in the position of the fluorine and methyl groups on the benzene ring. The unique positioning of these groups in this compound contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-fluoro-4-methyl-2-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3FO/c1-5-2-3-6(12)7(4-5)13-8(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPOUOIVBYENBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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